8-chloro-N-(2-phenoxyethyl)naphthalene-1-sulfonamide
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Overview
Description
8-chloro-N-(2-phenoxyethyl)naphthalene-1-sulfonamide is an organic compound with the molecular formula C18H16ClNO3S and a molecular weight of 361.84254 g/mol . This compound is characterized by the presence of a naphthalene ring, a sulfonamide group, and a phenoxyethyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 8-chloro-N-(2-phenoxyethyl)naphthalene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-1-sulfonyl chloride and 2-phenoxyethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The naphthalene-1-sulfonyl chloride is dissolved in an appropriate solvent, such as dichloromethane, and the 2-phenoxyethylamine is added dropwise. The mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
8-chloro-N-(2-phenoxyethyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or alcohols.
Common Reagents and Conditions: Typical reagents include sodium hydride for deprotonation, palladium catalysts for coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions.
Major Products: The major products depend on the specific reaction conditions but can include substituted naphthalenes, sulfoxides, and sulfones.
Scientific Research Applications
8-chloro-N-(2-phenoxyethyl)naphthalene-1-sulfonamide is used in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-chloro-N-(2-phenoxyethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may affect signaling pathways involved in cell growth, apoptosis, and inflammation.
Effects: The compound’s effects depend on its binding affinity and specificity for the target molecules.
Comparison with Similar Compounds
8-chloro-N-(2-phenoxyethyl)naphthalene-1-sulfonamide can be compared with other similar compounds:
Similar Compounds: Compounds such as 8-chloro-N-(2-phenoxyethyl)naphthalene-1-carboxamide and 8-chloro-N-(2-phenoxyethyl)naphthalene-1-thiosulfonamide share structural similarities.
Uniqueness: The presence of the sulfonamide group and the specific substitution pattern on the naphthalene ring make it unique in terms of its chemical reactivity and biological activity.
Comparison: Compared to its analogs, this compound may exhibit different reactivity and potency in various applications.
Properties
IUPAC Name |
8-chloro-N-(2-phenoxyethyl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c19-16-10-4-6-14-7-5-11-17(18(14)16)24(21,22)20-12-13-23-15-8-2-1-3-9-15/h1-11,20H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLCJVMQCGEDEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC3=C2C(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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